Methyl 7-chloro-1,6-naphthyridine-2-carboxylate
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Overview
Description
Methyl 7-chloro-1,6-naphthyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine ring system with a chlorine atom at the 7th position and a methyl ester group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form arylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, catalysts like palladium, and solvents such as dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have various applications in medicinal chemistry and other fields .
Scientific Research Applications
Methyl 7-chloro-1,6-naphthyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: The compound is studied for its potential effects on different biological pathways and its interactions with various molecular targets.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties for industrial use.
Mechanism of Action
The mechanism of action of methyl 7-chloro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-chloro-1,6-naphthyridine-2-carboxylate include other naphthyridine derivatives, such as:
- Methyl 2-chloro-1,7-naphthyridine-3-carboxylate
- Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl ester group
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 7-chloro-1,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-3-2-6-5-12-9(11)4-8(6)13-7/h2-5H,1H3 |
InChI Key |
CIKKLQUUISMAJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC(=NC=C2C=C1)Cl |
Origin of Product |
United States |
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